6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride
Description
Properties
IUPAC Name |
6,6-dimethyl-1-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)3-4-9(7-8)5-6-10-9;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURETNLOIFSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C1)CCN2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amines; reactions are carried out in polar solvents like water or alcohols, often under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Research Applications
-
Neurotransmitter Modulation :
- Preliminary studies indicate that 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
-
Chemical Probes :
- The compound is being investigated as a chemical probe to study various receptor interactions and signaling pathways. It has shown promise in binding affinity studies with neurotransmitter receptors, which may lead to new insights into receptor pharmacodynamics .
-
Therapeutic Potential :
- Due to its interaction with neurotransmitter systems, there is ongoing research into its use as a therapeutic agent for cognitive enhancement and neuroprotection. Its unique structure allows for modifications that could enhance its biological activity or create novel derivatives with improved pharmacological properties .
Case Study 1: Neuropharmacological Effects
Research has demonstrated that compounds similar to this compound exhibit significant interactions with acetylcholine receptors, leading to enhanced cognitive function in animal models. This positions the compound as a candidate for further investigation into its potential as a treatment for cognitive decline associated with aging .
Case Study 2: Binding Affinity Studies
A study focused on the binding affinity of this compound to various neurotransmitter receptors revealed notable interactions that could be leveraged for drug development targeting specific neurological pathways .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and commercial differences between 6,6-dimethyl-1-azaspiro[3.4]octane hydrochloride and related spiro compounds:
Key Observations:
- Substituent Effects : Fluorine substituents (e.g., 6,6-difluoro) enhance electronegativity and metabolic stability compared to methyl groups, making the difluoro analog more attractive for pharmaceutical applications .
- Aza Position : The 2-aza configuration (e.g., 6,6-difluoro-2-azaspiro) may alter ring strain and hydrogen-bonding capacity relative to 1-aza derivatives .
- Diaza vs.
Commercial and Accessibility Trends
- The difluoro-2-aza analog is widely available (e.g., Aaron Chemicals, Accela), reflecting demand for fluorinated building blocks in medicinal chemistry .
- In contrast, discontinued spiro compounds (e.g., 6,6-dimethyl-1-aza) may have been supplanted by more synthetically tractable or pharmacokinetically favorable analogs .
Biological Activity
6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a heterocyclic compound notable for its spirocyclic structure, which includes both nitrogen and carbon atoms. Its unique molecular arrangement contributes to its potential biological activity, particularly in pharmacological applications. This article explores the compound's biological activity, focusing on its interactions with various biological targets and its implications in therapeutic contexts.
- Molecular Formula : C10H16ClN
- Molecular Weight : 177.68 g/mol
- CAS Number : 1239319-91-5
The compound's structure allows it to interact with specific receptors and enzymes, making it a candidate for various therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. Notably, it has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) , leading to decreased cell proliferation and survival—an important mechanism in cancer therapy .
Table 1: Inhibition of Biological Targets
| Biological Target | Mechanism of Action | Implications |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Inhibition of receptor activity leading to reduced cell proliferation | Potential anti-cancer therapy |
| Neurotransmitter Receptors | Modulation of neurotransmitter systems | Possible neuroprotective effects |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It may modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases . The ability to interact with neurotransmitter receptors indicates that it could influence conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
Recent studies have focused on the pharmacological implications of this compound:
- Cancer Therapy : In vitro studies demonstrated that the compound significantly inhibits the growth of cancer cell lines associated with EGFR overexpression .
- Neuropharmacology : Animal models have shown that administration of this compound can lead to improved outcomes in models of neurodegeneration, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The unique arrangement of methyl groups in this compound contributes to its distinct pharmacological properties compared to its analogs. Variations in substitution patterns among similar compounds can lead to different biological activities.
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride | 2913279-26-0 | Contains an oxygen atom in the ring structure |
| 1,1-Dimethyl-6-azaspiro[3.4]octane hydrochloride | 145874854 | Different methyl substitution pattern |
| 6-Oxa-2-azaspiro[3.4]octane hydrochloride | 1359656-12-4 | Features an oxygen atom replacing a carbon atom |
Q & A
Q. What are the key considerations in designing a synthetic route for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthetic route design should prioritize reagent compatibility, reaction kinetics, and impurity control. For spirocyclic amines, ring-closure strategies (e.g., cyclization via nucleophilic substitution or [3+2] cycloaddition) must account for steric hindrance from the 6,6-dimethyl groups. Use factorial design experiments to optimize variables like temperature, solvent polarity, and catalyst loading . Purification steps should integrate membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride salt from unreacted precursors . Validate purity using HPLC with pharmacopeial standards (e.g., British Pharmacopoeia) for impurity profiling .
Q. How can researchers optimize purification methods for this compound, particularly in separating structurally similar impurities?
- Methodological Answer : Leverage chromatographic techniques (reverse-phase HPLC or ion-exchange chromatography) with gradient elution to resolve structurally analogous impurities (e.g., spirocyclic byproducts). Adjust mobile phase pH to exploit differences in protonation states between the target compound and impurities. For large-scale purification, consider crystallization optimization via solvent screening (e.g., ethanol-water mixtures) to enhance crystal lattice specificity .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices, and how should method validation be approached?
- Methodological Answer : Spectrophotometric assays (UV-Vis at λmax ~260 nm) or LC-MS/MS are effective for quantification in biological or formulation matrices. Validate methods per ICH guidelines: assess linearity (R<sup>2</sup> >0.99), precision (RSD <2%), and recovery rates (90–110%) using spiked samples. Cross-validate with NMR for structural confirmation, focusing on the spirocyclic proton environment (δ 3.2–4.0 ppm) .
Advanced Research Questions
Q. How can theoretical frameworks in spirocyclic amine chemistry guide the investigation of this compound’s reactivity and pharmacological interactions?
- Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure, predicting sites for electrophilic attack or hydrogen bonding. Correlate computational results with experimental kinetics (e.g., hydrolysis rates under acidic conditions). For pharmacological studies, integrate molecular docking simulations to map interactions with biological targets (e.g., neurotransmitter receptors), prioritizing hypotheses for in vitro validation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct controlled degradation studies (e.g., forced degradation at pH 1–13) to identify instability mechanisms (e.g., ring-opening via acid-catalyzed hydrolysis). Compare experimental degradation products (LC-MS/MS) with DFT-predicted intermediates. If discrepancies arise, re-evaluate solvent effects or implicit/explicit solvation models in simulations. Use multivariate analysis to reconcile data, adjusting theoretical parameters (e.g., dielectric constant) to better reflect experimental conditions .
Q. How can factorial design be applied to optimize multi-variable reaction parameters in the synthesis of this compound?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to assess the impact of temperature (X1), catalyst concentration (X2), and reaction time (X3) on yield and purity. For example:
Cross-Disciplinary and Methodological Integration
Q. How can researchers integrate this compound into broader studies on spirocyclic amines’ environmental fate, such as atmospheric persistence or biodegradation?
- Methodological Answer : Design microcosm experiments to simulate environmental conditions (e.g., soil/water systems) and track degradation pathways via HRMS. Compare with computational models (e.g., EPI Suite) predicting atmospheric oxidation or hydrolysis rates. Align with CRDC subclass RDF2050104 (membrane separation) to isolate degradation byproducts for toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
